molecular formula C28H47N5O18 B1211001 Glycoprotein

Glycoprotein

Cat. No. B1211001
M. Wt: 741.7 g/mol
InChI Key: LUNCCTMWZWBSKQ-QHFAZAOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conjugated protein-carbohydrate compounds including mucins, mucoid, and amyloid glycoproteins.

Scientific Research Applications

Glycoproteins in Biomedical Applications

Biomedical Polymer Composites Glycoproteins, known for their biodegradability, biocompatibility, and non-toxicity, are utilized in biomedical applications by blending with various polymers. These composites show enhanced thermal stability, mechanical properties, and chemical stability. Applications include drug delivery systems, antimicrobial wound dressing, cancer cell targeting, and development of biopolymers (Tabasum et al., 2017).

Breast Cancer Glycoproteomics Lectin-based affinity techniques in glycoproteomics have been pivotal in identifying potential breast cancer biomarkers. The application of lectins for screening, combined with mass spectrometry, allows for the targeted separation and identification of glycoprotein molecules, crucial for diagnostic and predictive applications (Laštovičková et al., 2020).

Metabolic Engineering of Glycoproteins Metabolic engineering has achieved significant advancements in glycoprotein engineering, including the production of antibodies, vaccines, and therapeutics with human-like glycosylation. The development of eukaryotic and bacterial glycosylation systems offers potential breakthroughs in biopharmaceuticals (Chen, 2015).

Chemical Synthesis for Glycoprotein Study Chemical synthesis allows for the production of homogeneous glycoforms, enabling the quantitative study of the correlation between glycoprotein structure and properties. This approach aids in understanding glycosylation's role in protein function and optimizing glycoprotein properties (Chaffey et al., 2018).

Glycoprotein Sensors for Biological Information Recent research has focused on developing highly sensitive and efficient analytical detection methods for glycoproteins, crucial in medical and biological fields. Methods include mass spectrometry, chromatography, and biosensors based on glycosyl recognition (Liang et al., 2019).

properties

Product Name

Glycoprotein

Molecular Formula

C28H47N5O18

Molecular Weight

741.7 g/mol

IUPAC Name

(2S)-2-acetamido-N'-[(3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]butanediamide

InChI

InChI=1S/C28H47N5O18/c1-8(37)30-11(25(29)46)4-15(40)33-26-16(31-9(2)38)19(42)23(13(6-35)47-26)50-27-17(32-10(3)39)20(43)24(14(7-36)49-27)51-28-22(45)21(44)18(41)12(5-34)48-28/h11-14,16-24,26-28,34-36,41-45H,4-7H2,1-3H3,(H2,29,46)(H,30,37)(H,31,38)(H,32,39)(H,33,40)/t11-,12+,13+,14+,16+,17+,18+,19+,20+,21-,22-,23+,24+,26?,27-,28-/m0/s1

InChI Key

LUNCCTMWZWBSKQ-QHFAZAOBSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)NC(=O)C[C@@H](C(=O)N)NC(=O)C)CO)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)N)NC(=O)C)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)NC(=O)C)O

synonyms

Glycoprotein
Glycoproteins
Neoglycoproteins

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycoprotein
Reactant of Route 2
Reactant of Route 2
Glycoprotein
Reactant of Route 3
Reactant of Route 3
Glycoprotein
Reactant of Route 4
Reactant of Route 4
Glycoprotein
Reactant of Route 5
Reactant of Route 5
Glycoprotein
Reactant of Route 6
Reactant of Route 6
Glycoprotein

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.